L-779450

Description

RAF Kinase Inhibitor L-779450 is a synthetic triarylimidazole with potential antineoplastic activity. As a Raf kinase inhibitor, L-779450 competes with ATP for binding to the Raf-1 and A-Raf catalytic sites, thus inhibiting their enzymatic activities and blocking various signal transduction pathways that depend on Raf-1 kinase (particularly the Ras-Raf-MEK-ERK cascade which is often up-regulated in neoplasms). (NCI04)

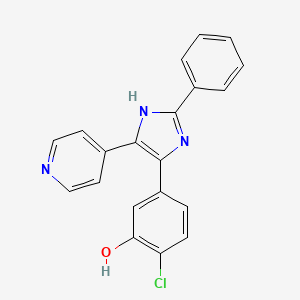

B-Raf kinase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJLXRNWMLWVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433252 | |

| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303727-31-3 | |

| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-779450: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-779450 is a potent and selective, ATP-competitive small molecule inhibitor of Raf kinases, critical components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. Dysregulation of this pathway is a frequent driver of cellular proliferation and survival in numerous cancers. This technical guide provides an in-depth overview of the mechanism of action of L-779450 in cancer cells, including its molecular targets, effects on intracellular signaling, and induction of anti-cancer cellular responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway that transduces extracellular signals from growth factor receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and c-Raf (Raf-1), occupies a critical node in this pathway, directly downstream of the small GTPase Ras.[1] Activating mutations in the genes encoding components of this pathway, particularly BRAF, are prevalent in a significant percentage of human cancers, including melanoma, colorectal cancer, and lung cancer, making it a prime target for therapeutic intervention.[2]

L-779450 has emerged as a potent inhibitor of Raf kinases, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell models.[3] This guide delineates the molecular mechanisms through which L-779450 exerts its anti-cancer activity.

Molecular Target and Binding Kinetics

L-779450 is a potent, ATP-competitive inhibitor of Raf kinases, with a particular affinity for B-Raf.[3][4] Its inhibitory activity is achieved by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of its downstream target, MEK.[3]

| Parameter | Value | Target | Reference |

| IC50 | 10 nM | B-Raf | [3] |

| Kd | 2.4 nM | B-Raf | [4] |

Table 1: In vitro inhibitory activity of L-779450 against B-Raf kinase.

Mechanism of Action in Cancer Cells

The primary mechanism of action of L-779450 in cancer cells is the inhibition of the MAPK/ERK signaling pathway. By blocking Raf kinase activity, L-779450 prevents the phosphorylation and activation of MEK1/2, which in turn inhibits the phosphorylation and activation of ERK1/2.[5] The inhibition of this cascade leads to a series of downstream cellular consequences that contribute to its anti-tumor effects.

Inhibition of Cell Proliferation and Growth

Sustained activation of the MAPK/ERK pathway is a key driver of uncontrolled cell proliferation in many cancers.[1] L-779450 has been shown to inhibit the anchorage-independent growth of various human tumor cell lines at concentrations ranging from 0.3 to 2 µM.[4]

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Melanoma | A-375 | Not explicitly stated, but enhances TRAIL-induced apoptosis | [4] |

| Melanoma | SK-Mel-147 | Not explicitly stated, but enhances TRAIL-induced apoptosis | [4] |

| Melanoma | Mel-HO | Not explicitly stated, but enhances TRAIL-induced apoptosis | [4] |

| Melanoma | SK-Mel-13 | Not explicitly stated, but enhances TRAIL-induced apoptosis | [4] |

| Melanoma | SK-Mel-28 | Not explicitly stated, but enhances TRAIL-induced apoptosis | [4] |

| Melanoma | MeWo | Overcomes TRAIL resistance | [4] |

| Melanoma | Mel-2a | Overcomes TRAIL resistance | [4] |

| Melanoma | SK-Mel-103 | Overcomes TRAIL resistance | [4] |

Table 2: Anti-proliferative activity of L-779450 in various melanoma cell lines.

Induction of Apoptosis

By suppressing the pro-survival signals mediated by the MAPK/ERK pathway, L-779450 can induce programmed cell death, or apoptosis, in cancer cells.[3] While L-779450 alone shows moderate direct effects on apoptosis, it significantly enhances apoptosis induced by other agents, such as TRAIL (TNF-related apoptosis-inducing ligand).[4] In sensitive melanoma cells, L-779450 strongly potentiates TRAIL-induced apoptosis and can overcome TRAIL resistance in other cell lines.[4] This suggests that L-779450 can lower the threshold for apoptosis induction by other stimuli.

Off-Target Effects

L-779450 exhibits a high degree of specificity for Raf kinases. However, it has been shown to inhibit p38 MAPK, which possesses a structurally related kinase domain.[4][5] The inhibition of p38 MAPK may contribute to the overall cellular effects of L-779450, although its role in the anti-cancer activity of the compound is less well-defined compared to its effects on the Raf/MEK/ERK pathway.

Signaling Pathways

The following diagrams illustrate the mechanism of action of L-779450 within the context of the MAPK/ERK signaling pathway and its interaction with other key cellular pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-779450.

Kinase Activity Assay

This protocol describes a generic in vitro kinase assay to determine the IC50 of L-779450 against a specific Raf kinase.

Materials:

-

Recombinant human Raf kinase (e.g., B-Raf)

-

MEK1 (inactive) as a substrate

-

L-779450

-

ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for antibody-based detection)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 10 µM ATP)

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radiometric methods

Procedure:

-

Prepare serial dilutions of L-779450 in DMSO and then in kinase reaction buffer.

-

In a 96-well plate, add the Raf kinase and the MEK1 substrate to the kinase reaction buffer.

-

Add the diluted L-779450 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (containing γ-32P-ATP).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each L-779450 concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of L-779450 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

L-779450

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of L-779450 (and a vehicle control) for a specified period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the use of flow cytometry to quantify apoptosis in cancer cells treated with L-779450.

Materials:

-

Cancer cell line of interest

-

L-779450

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with L-779450 at the desired concentrations for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of MAPK Pathway Proteins

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK pathway following treatment with L-779450.

Materials:

-

Cancer cell line of interest

-

L-779450

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with L-779450 for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).

Conclusion

L-779450 is a potent and selective inhibitor of Raf kinases that effectively targets the MAPK/ERK signaling pathway in cancer cells. Its mechanism of action involves the direct inhibition of Raf kinase activity, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis. The off-target effect on p38 MAPK may also contribute to its cellular activity. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of L-779450 and other Raf inhibitors in the treatment of cancer. Further research is warranted to fully elucidate the interplay with other signaling pathways and to optimize its clinical application, potentially in combination with other targeted therapies.

References

- 1. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negative feedback regulation of the ERK1/2 MAPK pathway [ouci.dntb.gov.ua]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

L-779450: A Technical Guide to a Dual B-Raf and C-Raf Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-779450 is a potent, ATP-competitive small molecule inhibitor targeting the Raf family of serine/threonine kinases, with primary activity against B-Raf and C-Raf (also known as Raf-1).[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, the Raf kinases are key regulators of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making Raf kinases a significant target for therapeutic intervention. L-779450 has demonstrated utility as a research tool for investigating the biological roles of Raf signaling and for evaluating the effects of dual B-Raf and C-Raf inhibition. This document provides a comprehensive technical overview of L-779450, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Data Presentation

The inhibitory activity of L-779450 against its primary targets is summarized in the table below. This quantitative data provides a clear comparison of its potency.

| Target | Parameter | Value (nM) | Assay Type |

| B-Raf | IC50 | 10 | Cell-free |

| B-Raf | Kd | 2.4 | Cell-free |

| C-Raf (Raf-1) | IC50 | Not explicitly quantified in public sources | - |

| p38MAPK | - | Inhibitory activity confirmed | Cell-free |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Mechanism of Action

L-779450 exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of B-Raf and C-Raf kinases. This direct competition prevents the phosphorylation of MEK1/2, the downstream substrate of Raf kinases, thereby blocking signal propagation through the MAPK/ERK cascade. The inhibition of this pathway ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells dependent on Raf signaling.

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and indicates the point of inhibition by L-779450.

Experimental Protocols

In Vitro Raf Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of L-779450 against B-Raf or C-Raf using a coupled kinase assay that measures the phosphorylation of MEK1.

Materials:

-

Recombinant active B-Raf or C-Raf enzyme

-

Recombinant inactive MEK1 (substrate)

-

L-779450 (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP solution

-

[γ-³²P]ATP

-

96-well plates

-

Scintillation counter and plates

Procedure:

-

Prepare serial dilutions of L-779450 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the recombinant Raf enzyme and the diluted L-779450 or DMSO (vehicle control).

-

Add the inactive MEK1 substrate to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the specific Raf isoform.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture to a filter plate (e.g., phosphocellulose) and wash several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each L-779450 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for MEK and ERK Phosphorylation (Western Blot)

This protocol details the steps to assess the effect of L-779450 on the phosphorylation of MEK and ERK in a cellular context using Western blotting.

Materials:

-

Cancer cell line of interest (e.g., melanoma cell lines like A375)

-

Complete cell culture medium

-

L-779450 (dissolved in DMSO)

-

Growth factor (e.g., EGF) for stimulation (if necessary)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if assessing pathway activation.

-

Treat cells with various concentrations of L-779450 (e.g., 0.1-50 µM) or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).[2]

-

If applicable, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Compare the normalized phospho-protein levels across different treatment conditions to determine the effect of L-779450.

-

Selectivity Profile

L-779450 exhibits a high degree of specificity towards the Raf kinases.[3] Besides its potent inhibition of B-Raf and C-Raf, the only other significantly inhibited kinase identified in some screens is p38 MAP kinase, which shares structural similarities in its kinase domain with the Raf family.[3] A broader kinase selectivity profile would be necessary to fully characterize its off-target effects.

Conclusion

L-779450 is a valuable chemical probe for studying the roles of B-Raf and C-Raf in cellular signaling and disease. Its ATP-competitive mechanism of action and potent inhibition of the RAF/MEK/ERK pathway make it a useful tool for basic research and preclinical drug development. The data and protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this inhibitor. Further characterization of its inhibitory activity against C-Raf and a more extensive kinase selectivity profiling would provide an even more complete understanding of its pharmacological properties.

References

L-779450: A Technical Guide to its Role in MAPK/ERK Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-779450 is a potent, ATP-competitive small molecule inhibitor targeting the Raf family of serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. L-779450 has demonstrated significant inhibitory activity against B-Raf, a frequently mutated kinase in melanoma and other malignancies. This technical guide provides an in-depth overview of L-779450, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its effects on cellular signaling and tumor growth.

Introduction to the MAPK/ERK Pathway and the Role of Raf Kinases

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors and other stimuli to the nucleus, culminating in the regulation of gene expression and cellular responses.[1][2] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

In this canonical pathway, the activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of the small GTPase Ras.[3] Activated Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf or Raf-1), which function as MAPKKKs.[2][4] Raf kinases then phosphorylate and activate MEK1 and MEK2 (MAPKKs), which in turn phosphorylate and activate ERK1 and ERK2 (MAPKs).[4] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.[1]

Given its central role in cell signaling, the MAPK/ERK pathway is tightly regulated. However, in many cancers, components of this pathway are constitutively activated due to mutations. Mutations in the BRAF gene, particularly the V600E substitution, are found in a high percentage of melanomas and other cancers, leading to aberrant and sustained activation of the pathway, promoting uncontrolled cell growth.[5] This makes the Raf kinases, especially B-Raf, attractive targets for therapeutic intervention.

L-779450: Mechanism of Action

L-779450 is a triarylimidazole compound that functions as a potent and selective inhibitor of Raf kinases.[6] It exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the kinase domain.[5] By occupying the ATP-binding pocket, L-779450 prevents the phosphorylation of MEK, thereby blocking downstream signaling in the MAPK/ERK cascade. While it is a potent inhibitor of B-Raf, cellular data have suggested that it may be more effective against A-Raf and Raf-1.[1][6]

dot

Caption: The MAPK/ERK signaling pathway and the inhibitory action of L-779450 on Raf kinases.

Quantitative Inhibitory Data

The potency and selectivity of L-779450 have been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of L-779450 against B-Raf

| Parameter | Value | Assay Type | Reference(s) |

| IC50 | 10 nM | Cell-free kinase assay | [5][6][7] |

| Kd | 2.4 nM | Biochemical binding assay | [7][8] |

Table 2: Selectivity Profile of L-779450

| Kinase | Selectivity Fold (over B-Raf) | Notes | Reference(s) |

| p38α MAPK | 7 | Inhibited due to structural relation to Raf kinase domain. | [6][8] |

| GSK-3β | 30 | - | [6] |

| Lck | 70 | - | [6] |

| Panel of 21 Kinases | Generally good selectivity | Specific data not publicly available. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of L-779450.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available B-Raf kinase assay kits and is suitable for determining the IC50 of L-779450.

Objective: To measure the in vitro inhibitory effect of L-779450 on B-Raf kinase activity.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of B-Raf results in less ATP consumption, leading to a higher luminescence signal.

Materials:

-

Recombinant active B-Raf enzyme

-

MEK1 (inactive) as a substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

L-779450 serial dilutions in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of L-779450 in DMSO. Further dilute these in kinase buffer to the desired final concentrations.

-

In a white microplate, add the B-Raf enzyme and the MEK1 substrate diluted in kinase buffer.

-

Add the L-779450 dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for B-Raf.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each L-779450 concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for ERK Phosphorylation

This protocol is used to assess the effect of L-779450 on the MAPK/ERK pathway activity within intact cells.

Objective: To determine the inhibition of ERK1/2 phosphorylation in response to L-779450 treatment in a relevant cell line (e.g., A375 melanoma cells with BRAF V600E mutation).

Materials:

-

A375 human melanoma cell line (or other suitable cell line)

-

Cell culture medium and supplements

-

L-779450 stock solution in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of L-779450 for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

-

Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

dot

Caption: A generalized workflow for biochemical and cell-based assays to evaluate L-779450.

In Vivo Studies

While specific in vivo study protocols detailing the use of L-779450 are not extensively available in the public domain, the general approach involves the use of xenograft models.

General Protocol for a Melanoma Xenograft Model:

-

Cell Culture: A human melanoma cell line (e.g., A375) is cultured in appropriate media.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of melanoma cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. L-779450, formulated in a suitable vehicle, is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The efficacy of L-779450 is determined by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).

L-779450 has been shown to inhibit the anchorage-independent growth of human tumor cell lines at concentrations ranging from 0.3 to 2 µM.[8]

Conclusion

L-779450 is a valuable research tool for studying the MAPK/ERK signaling pathway. As a potent, ATP-competitive inhibitor of Raf kinases, it provides a means to probe the downstream consequences of Raf inhibition in both biochemical and cellular contexts. Its demonstrated activity in inhibiting tumor cell growth underscores the therapeutic potential of targeting the Raf/MEK/ERK cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with L-779450 and investigating the broader field of MAPK pathway inhibition. Further studies to delineate its selectivity profile across a wider kinome panel and to detail its in vivo efficacy and pharmacokinetics will provide a more complete understanding of its potential as a therapeutic agent.

References

- 1. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. From simplicity to complexity in current melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L779450, Raf kinase inhibitor (CAS 303727-31-3) | Abcam [abcam.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

L-779,450 and Its Impact on Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-779,450 is a potent small molecule inhibitor primarily targeting the Raf family of serine/threonine kinases, playing a critical role in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. L-779,450 has demonstrated the ability to suppress DNA synthesis and induce apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of cancerous cells. This technical guide provides a comprehensive overview of the cellular effects of L-779,450 on apoptosis, detailing its mechanism of action, relevant signaling pathways, and experimental methodologies.

Mechanism of Action and Core Signaling Pathways

L-779,450 functions as a pan-Raf inhibitor, competing with ATP at the kinase's catalytic site. Its inhibitory activity extends to both wild-type and mutated forms of Raf kinases. A notable characteristic of L-779,450 is its dual inhibitory action, as it also targets p38 mitogen-activated protein kinase (MAPK), another key player in cellular stress responses and apoptosis.

The primary mechanism through which L-779,450 induces apoptosis is by disrupting the Raf/MEK/ERK signaling pathway. This pathway, when constitutively activated, promotes cell proliferation and survival. By inhibiting Raf, L-779,450 prevents the downstream phosphorylation and activation of MEK and subsequently ERK, leading to the modulation of various downstream effectors involved in apoptosis.

A significant aspect of L-779,450's pro-apoptotic activity is its ability to sensitize cancer cells to other apoptosis-inducing agents, particularly Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). In melanoma cells, for instance, L-779,450 has been shown to significantly enhance TRAIL-induced apoptosis[1][2]. This synergistic effect is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

The key molecular events in L-779,450-mediated apoptosis, particularly in synergy with TRAIL, include:

-

Upregulation of Pro-Apoptotic BH3-Only Proteins: L-779,450 treatment leads to an increase in the expression of the pro-apoptotic protein Bim[2].

-

Activation of Bax: The pro-apoptotic protein Bax undergoes a conformational change, a critical step for its pro-apoptotic function[2].

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax leads to the permeabilization of the outer mitochondrial membrane.

-

Loss of Mitochondrial Membrane Potential: A direct consequence of MOMP is the dissipation of the mitochondrial membrane potential[2].

-

Release of Pro-Apoptotic Factors: Cytochrome c and Second mitochondria-derived activator of caspases (Smac) are released from the mitochondrial intermembrane space into the cytosol[2][3].

-

Caspase Activation: The release of cytochrome c triggers the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3[2].

The signaling pathways involved are depicted in the following diagrams:

Quantitative Data on the Apoptotic Effects of L-779,450

The following tables summarize the available quantitative data on the effects of L-779,450.

| Parameter | Value | Target | Reference |

| Binding Affinity (Kd) | 2.4 nM | B-Raf | [1] |

| Inhibition of Anchorage-Independent Growth | 0.3 - 2 µM | Human Tumor Cell Lines | [1] |

| Cell Line Type | Condition | Effect | Reference |

| TRAIL-sensitive melanoma cells | L-779,450 + TRAIL (24 hours) | 16-35% increase in apoptosis | [1] |

| TRAIL-resistant melanoma cells (Mel-2a, SK-Mel-103, A-375-TS, Mel-HO-TS) | L-779,450 + TRAIL | Overcomes TRAIL resistance | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of L-779,450's effects on apoptosis are provided below.

Apoptosis Quantification by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Workflow:

Detailed Steps:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Treat cells with L-779,450 at various concentrations and for different time points. Include appropriate vehicle controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and a low concentration of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins such as caspases and members of the Bcl-2 family.

Detailed Steps:

-

Cell Lysis: After treatment with L-779,450, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-Bim).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative changes in protein expression, often normalized to a loading control like β-actin or GAPDH.

Mitochondrial Membrane Potential Assay

This assay measures the integrity of the mitochondrial membrane potential, which is disrupted during the early stages of apoptosis.

Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. In apoptotic cells, the collapse of this potential prevents the accumulation of the dye, leading to a change in fluorescence that can be quantified.

Detailed Steps:

-

Cell Treatment: Treat cells with L-779,450 as described previously.

-

Dye Loading: Incubate the cells with the mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.

-

Analysis: Analyze the fluorescence of the cells using either flow cytometry or fluorescence microscopy.

-

JC-1: In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.

-

TMRE: The fluorescence intensity of TMRE is directly proportional to the mitochondrial membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

-

Conclusion

L-779,450 is a multi-kinase inhibitor that effectively induces apoptosis in cancer cells, primarily through the inhibition of the Raf/MEK/ERK signaling pathway. Its ability to synergize with other pro-apoptotic agents like TRAIL highlights its therapeutic potential. The induction of apoptosis by L-779,450 is a complex process involving the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic Bcl-2 family members, loss of mitochondrial membrane potential, and subsequent caspase activation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of the apoptotic effects of L-779,450 and other potential anti-cancer compounds. Further research focusing on detailed dose-response studies and quantitative analysis of protein expression changes in various cancer models will be crucial for the clinical development of L-779,450.

References

L-779450 in Non-Cancer Models: A Technical Whitepaper on a Promising Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-779450 is a potent small molecule inhibitor primarily recognized for its activity against Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade. While extensively studied in the context of oncology, the investigation of L-779450 in non-cancerous disease models remains a nascent field. This technical guide synthesizes the available preclinical data on L-779450, focusing on its mechanism of action and potential applications beyond cancer. The core of this document details the compound's inhibitory profile, the signaling pathways it modulates, and provides a framework for its investigation in non-cancer models, particularly in neurodegenerative and cardiovascular diseases where the RAF/MEK/ERK and p38 MAPK pathways are implicated.

Introduction to L-779450

L-779450 is a selective inhibitor of the Raf family of serine/threonine kinases, with a high affinity for B-Raf.[1] The Raf kinases are central to the RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers, which has driven the investigation of Raf inhibitors like L-779450 primarily in oncology.[2][3] Notably, L-779450 also exhibits inhibitory activity against p38 MAPK, another crucial signaling protein involved in cellular stress responses, inflammation, and apoptosis.[1] This dual inhibitory profile suggests that L-779450 could have therapeutic potential in a broader range of diseases beyond cancer.

Mechanism of Action and Signaling Pathways

L-779450 exerts its biological effects by competing with ATP for the binding site on the kinase domain of its target proteins.[4] Its primary targets are the Raf kinases, thereby preventing the phosphorylation and activation of MEK1/2. This, in turn, inhibits the activation of ERK1/2, leading to a downstream blockade of signaling to the nucleus and other cellular compartments.[2]

The secondary inhibitory activity of L-779450 against p38 MAPK is also significant. The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines and plays a complex role in cell fate decisions.[5]

Figure 1: Simplified signaling pathway showing the inhibitory action of L-779450 on the RAF/MEK/ERK and p38 MAPK pathways.

Quantitative Data on L-779450 Inhibition

The majority of quantitative data for L-779450 comes from in vitro kinase assays and studies on cancer cell lines. This data is crucial for understanding the potency and selectivity of the compound.

| Target | Assay Type | Value | Unit | Reference |

| B-Raf | IC50 | 10 | nM | [4] |

| B-Raf | Kd | 2.4 | nM | [1] |

Potential Applications in Non-Cancer Models

While direct experimental evidence is scarce, the known roles of the RAF/MEK/ERK and p38 MAPK pathways in various pathologies suggest potential therapeutic avenues for L-779450 in non-cancerous conditions.

Neurodegenerative Diseases

The RAF/MEK/ERK pathway is involved in neuronal survival and plasticity, but its aberrant activation can contribute to neuroinflammation and neuronal cell death, processes implicated in Alzheimer's and Parkinson's diseases.[5] The p38 MAPK pathway is also a key player in neuroinflammation.[5] Therefore, inhibitors of these pathways, such as L-779450, could be investigated for their neuroprotective effects.

Cardiovascular Diseases

In the cardiovascular system, the RAF/MEK/ERK pathway is involved in cardiac hypertrophy and remodeling.[6] While acute activation can be cardioprotective, chronic activation is associated with pathological hypertrophy and heart failure.[6] The p38 MAPK pathway is also implicated in cardiac stress responses. Inhibition of these pathways presents a potential strategy for mitigating certain cardiovascular diseases.

Experimental Protocols for Investigating L-779450 in Non-Cancer Models

The following are proposed experimental workflows for evaluating the efficacy of L-779450 in representative non-cancer models.

In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of L-779450 against a neurotoxin in a neuronal cell line.

Figure 2: Experimental workflow for an in vitro neuroprotection assay with L-779450.

Methodology:

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates for viability assays and larger plates for protein analysis.

-

Pre-treatment: Treat the cells with a range of concentrations of L-779450 for a specified pre-incubation period (e.g., 1-2 hours).

-

Induction of Toxicity: Add a known neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta oligomers for an Alzheimer's model) to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (typically 24-48 hours).

-

Assessment of Cell Viability: Perform a quantitative cell viability assay such as the MTT or LDH release assay.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of ERK and p38, as well as markers of apoptosis like cleaved caspase-3, to confirm the mechanism of action.

In Vivo Model of Cardiac Hypertrophy

This protocol describes a potential in vivo study to evaluate the effect of L-779450 on pressure-overload-induced cardiac hypertrophy in a rodent model.

Methodology:

-

Animal Model: Use a well-established model of cardiac hypertrophy, such as transverse aortic constriction (TAC) in mice.

-

Drug Administration: Begin administration of L-779450 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and frequency, either before or after the TAC surgery. A vehicle control group and a sham-operated group should be included.

-

Monitoring: Monitor cardiac function non-invasively throughout the study using echocardiography to measure parameters like left ventricular wall thickness and ejection fraction.

-

Endpoint Analysis: At the end of the study period (e.g., 4-8 weeks), euthanize the animals and harvest the hearts.

-

Histological Analysis: Perform histological staining (e.g., hematoxylin and eosin, Masson's trichrome) on heart sections to assess cardiomyocyte size and fibrosis.

-

Molecular Analysis: Use Western blotting or qRT-PCR on heart tissue lysates to measure markers of hypertrophy (e.g., ANP, BNP) and to confirm the inhibition of the RAF/MEK/ERK and p38 MAPK pathways.

Conclusion and Future Directions

L-779450 is a potent inhibitor of the RAF/MEK/ERK and p38 MAPK signaling pathways with a well-established preclinical profile in cancer research. Although its application in non-cancer models is largely unexplored, the critical roles of its target pathways in neurodegenerative and cardiovascular diseases present a compelling rationale for further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of L-779450 in these and other non-cancerous conditions. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments in relevant animal models to pave the way for potential clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights | MDPI [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiomyocyte BRAF and type 1 RAF inhibitors promote cardiomyocyte and cardiac hypertrophy in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of L-779450: An In-Depth Analysis of p38 Kinase Interaction

For Immediate Release

[City, State] – [Date] – L-779450, a potent and selective inhibitor of B-Raf kinase, has been a valuable tool in cancer research, particularly in studies involving the MAPK/ERK signaling pathway. However, a comprehensive understanding of its molecular interactions extends beyond its primary target. This technical guide provides an in-depth analysis of the off-target effects of L-779450, with a specific focus on its interaction with p38 mitogen-activated protein kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's selectivity and potential confounding effects in experimental systems.

L-779450 is a well-established inhibitor of B-Raf, a key component of the RAS/RAF/MEK/ERK signaling cascade, which is frequently dysregulated in various cancers. The compound exhibits high affinity for B-Raf, with a dissociation constant (Kd) of 2.4 nM and an IC50 of 10 nM in cell-free assays.[1] While demonstrating a generally favorable selectivity profile against a panel of 21 protein kinases, a notable off-target interaction has been identified with p38 MAPK.[1] This is attributed to the structural relationship between the kinase domains of Raf and p38 MAPK.[2]

Quantitative Analysis of Kinase Inhibition

To provide a clear comparison of the inhibitory potency of L-779450 against its intended target and the off-target p38 kinase, the following table summarizes the available quantitative data.

| Target Kinase | Inhibition Metric | Value (nM) |

| B-Raf | Kd | 2.4 |

| B-Raf | IC50 | 10 |

| p38 MAPK | IC50 | 130 |

Note: The IC50 value for p38 MAPK is based on data from broad kinase selectivity screening and may vary depending on the specific assay conditions.

Signaling Pathways Overview

The primary signaling pathway targeted by L-779450 is the Raf-MEK-ERK cascade, a critical regulator of cell proliferation, differentiation, and survival. In contrast, the p38 MAPK pathway is a parallel signaling cascade typically activated by cellular stress and inflammatory cytokines, leading to responses such as apoptosis and inflammation. The off-target inhibition of p38 by L-779450 can therefore lead to complex and potentially misleading biological outcomes in experimental settings.

Experimental Protocols

The determination of kinase inhibition by L-779450 is typically performed using in vitro kinase assays. The following provides a generalized protocol for assessing the inhibitory activity against both B-Raf and p38 kinase.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard kinase assay methodologies, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human B-Raf or p38α MAPK enzyme

-

Specific peptide substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific substrate like ATF2 for p38)

-

L-779450 (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay Reagent (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of L-779450 in kinase assay buffer. A typical starting concentration for the dilution series would be around 10 µM. Include a DMSO-only control.

-

Reaction Setup:

-

Add 1 µL of the diluted L-779450 or DMSO control to the wells of a 384-well plate.

-

Add 2 µL of the respective kinase (B-Raf or p38α) to each well.

-

Add 2 µL of the corresponding substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence Reading:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The identification and characterization of off-target effects of a kinase inhibitor like L-779450 typically follows a multi-step workflow.

Conclusion

While L-779450 is a potent and valuable tool for studying B-Raf signaling, its off-target inhibition of p38 MAPK necessitates careful experimental design and data interpretation. Researchers utilizing this compound should be aware of this dual activity and consider appropriate control experiments to dissect the specific effects of B-Raf versus p38 inhibition. This technical guide provides the foundational data and methodologies to aid in the informed use of L-779450 in research and drug development.

References

L-779450: A Technical Guide for Studying Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-779450 is a potent and selective, ATP-competitive small molecule inhibitor of Raf kinases, with a primary focus on B-Raf.[1][2][3] This technical guide provides an in-depth overview of L-779450 as a valuable tool for investigating the intricacies of signal transduction, particularly the Ras-Raf-MEK-ERK (MAPK) pathway. Its utility in cancer research, specifically in melanoma, has been a significant area of study.[1][4] This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.

Mechanism of Action

L-779450 exerts its inhibitory effects by competing with ATP for the kinase domain of Raf proteins.[3][5] By binding to this site, it prevents the phosphorylation and subsequent activation of the downstream mitogen-activated protein kinase kinase (MEK), which in turn inhibits the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[3][5] This blockade of the MAPK cascade ultimately affects gene expression and cellular processes such as proliferation, differentiation, and apoptosis.[3]

While highly potent against B-Raf, L-779450 also demonstrates inhibitory activity against other Raf isoforms, such as A-Raf and C-Raf (Raf-1), classifying it as a pan-Raf inhibitor.[5] Notably, it has been observed that L-779450 can suppress the effects of A-Raf and Raf-1 more effectively than B-Raf in certain cellular contexts.[5]

Paradoxical Activation of the MAPK Pathway

A critical aspect of many Raf inhibitors, including potentially L-779450, is the phenomenon of "paradoxical activation" of the ERK pathway. This occurs in cells with wild-type B-Raf and activated Ras.[3][6] In this scenario, the binding of the inhibitor to one protomer of a Raf dimer can allosterically transactivate the other, leading to an increase, rather than a decrease, in MEK and ERK phosphorylation.[7] Recent studies suggest that non-classical Ras variants, such as MRAS, may also play a role in this paradoxical activation, even in the absence of classical Ras proteins.[8] Understanding this phenomenon is crucial for interpreting experimental results when using L-779450 in different genetic backgrounds.

Quantitative Data

The following tables summarize the key quantitative data for L-779450, providing a snapshot of its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Target | Parameter | Value | Reference |

| B-Raf | Kd | 2.4 nM | [1] |

| B-Raf | IC50 | 10 nM | [2] |

Table 2: Kinase Selectivity Profile

| Kinase | IC50 (nM) | Fold Selectivity vs. B-Raf |

| B-Raf | 10 | 1 |

| p38 MAPK | Data not available, but noted as an off-target | - |

| Other kinases | Generally good selectivity against a panel of 21 protein kinases | - |

Note: A comprehensive, publicly available kinase selectivity panel with specific IC50 values for L-779450 is limited. The primary off-target activity noted in the literature is against p38 MAPK, which is structurally related to Raf.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-779450 to study signal transduction.

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol is designed to assess the inhibitory effect of L-779450 on the phosphorylation of downstream targets in the MAPK pathway.

Materials:

-

Cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation, or a cell line with wild-type BRAF and activated Ras to study paradoxical activation)

-

Cell culture medium and supplements

-

L-779450 (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-total MEK1/2, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-total p44/42 MAPK (Erk1/2), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of L-779450 (e.g., 0, 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer per well.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Prepare lysates with Laemmli sample buffer, boil, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Cell Viability/Proliferation Assay

This protocol measures the effect of L-779450 on cell growth and survival.

Materials:

-

Cell line of interest

-

96-well plates

-

Cell culture medium

-

L-779450

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After allowing cells to attach overnight, treat them with a serial dilution of L-779450 (e.g., 0.01 to 50 µM) in triplicate.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of L-779450 on a purified Raf kinase.

Materials:

-

Recombinant active B-Raf, A-Raf, or C-Raf enzyme

-

Kinase-dead MEK1 (as a substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

L-779450

-

ADP-Glo™ Kinase Assay kit or similar detection system

-

White, opaque 96-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of L-779450. Prepare a kinase reaction mixture containing the Raf enzyme and kinase-dead MEK1 in kinase assay buffer.

-

Inhibitor Pre-incubation: Add the diluted L-779450 or vehicle to the wells of the plate. Add the kinase reaction mixture to each well and incubate for 10-15 minutes at room temperature.

-

Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

-

Data Analysis: Plot the kinase activity (luminescence) against the inhibitor concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by L-779450, often in combination with another agent like TRAIL.[1]

Materials:

-

Melanoma cell lines (e.g., A-375, SK-Mel-147)

-

L-779450

-

TRAIL (or another apoptosis-inducing agent)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with L-779450 (e.g., 0.1-50 µM) with or without TRAIL (e.g., 20 ng/mL) for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of L-779450 on apoptosis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

L-779450 for Inducing Autophagy In Vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of L-779450, a potent and selective B-Raf kinase inhibitor, for the induction of autophagy in in vitro settings. It details the molecular mechanism of action, provides structured data on its biological activity, and offers detailed experimental protocols for the induction and quantification of autophagy. This document is intended to serve as a core resource for researchers in cell biology, oncology, and drug discovery who are interested in utilizing L-779450 as a tool to study and modulate autophagic processes.

Introduction to L-779450 and Autophagy

L-779450 is a small molecule inhibitor that selectively targets the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes to form autolysosomes, where the contents are degraded. There is a growing body of evidence indicating that inhibition of the RAF-MEK-ERK pathway can induce autophagy, suggesting a potential therapeutic strategy for certain cancers.

Mechanism of Action: L-779450-Induced Autophagy

L-779450 induces autophagy by inhibiting the RAF-MEK-ERK signaling cascade. This inhibition leads to the activation of the LKB1-AMPK-ULK1 signaling axis, a central regulator of autophagy initiation.

-

RAF-MEK-ERK Pathway Inhibition: L-779450, as a B-Raf inhibitor, blocks the phosphorylation cascade from Raf to MEK and then to ERK.

-

Activation of AMPK: Inhibition of the ERK pathway can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.

-

Activation of ULK1 Complex: Activated AMPK then phosphorylates and activates the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), which is a critical step in the initiation of autophagosome formation.

-

mTORC1 Regulation: The RAF-MEK-ERK pathway is also known to activate mTORC1, a negative regulator of autophagy. Therefore, inhibition of this pathway by L-779450 can lead to the suppression of mTORC1 activity, further promoting ULK1 complex activation and autophagy induction.

-

Beclin-1 Complex: The ULK1 complex, once activated, can phosphorylate components of the Beclin-1 complex (including Beclin-1, Vps34, and Vps15), which is essential for the nucleation of the autophagosomal membrane.

Figure 1: Signaling pathway of L-779450-induced autophagy.

Quantitative Data for L-779450

The following table summarizes the known quantitative data for L-779450. It is important to note that much of the available data pertains to its activity as a B-Raf inhibitor and its effects on apoptosis and cell growth. Specific quantitative data on autophagy induction is limited and will likely require empirical determination for specific cell lines and experimental conditions.

| Parameter | Value | Cell Lines/System | Reference |

| B-Raf Kinase Inhibition (Kd) | 2.4 nM | In vitro kinase assay | [1] |

| Anchorage-Independent Growth Inhibition | 0.3 - 2 µM | Human tumor lines | [1] |

| Apoptosis Induction (in combination with TRAIL) | 0.1 - 50 µM | Melanoma cell lines (A-375, SK-Mel-147, etc.) | [1] |

Experimental Protocols

This section provides detailed methodologies for inducing and quantifying autophagy in vitro using L-779450. These are general protocols that should be optimized for your specific cell line and experimental setup.

Cell Culture and L-779450 Treatment

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., 6-well plate, 10 cm dish, or chamber slides) to ensure they are in the logarithmic growth phase at the time of treatment.

-

L-779450 Preparation: Prepare a stock solution of L-779450 in DMSO.[1] Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration range of 1-20 µM is a reasonable starting point for autophagy induction studies, based on its activity in other assays.

-

Treatment: Replace the culture medium with the medium containing the desired concentration of L-779450 or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specific period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time for autophagy induction in your cell line.

Figure 2: General experimental workflow for L-779450 treatment.

Quantification of Autophagy

This is a widely used method to assess autophagic activity.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Quantify the band intensities for LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

This method allows for the visualization of autophagosomes.

-

Cell Transfection (for GFP-LC3): Transfect cells with a GFP-LC3 expression vector.

-

Treatment: Treat the cells with L-779450 as described in section 4.1.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunofluorescence (for endogenous LC3):

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against LC3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Data Analysis: Count the number of GFP-LC3 or immunolabeled LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.

This assay allows for the measurement of autophagic flux by distinguishing between autophagosomes and autolysosomes.

-

Cell Transfection: Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) expression vector.

-

Treatment: Treat the cells with L-779450.

-

Live-Cell Imaging: Visualize the cells using a confocal microscope equipped with live-cell imaging capabilities.

-

Data Analysis:

-

Autophagosomes will appear as yellow puncta (co-localization of red and green fluorescence).

-

Autolysosomes will appear as red puncta (the GFP signal is quenched in the acidic environment of the lysosome).

-

An increase in both yellow and red puncta, with a more pronounced increase in red puncta over time, indicates a functional autophagic flux.

-

Figure 3: Overview of autophagy quantification methods.

Conclusion

L-779450 is a valuable tool for inducing autophagy in vitro through its specific inhibition of the B-Raf kinase and the subsequent modulation of the RAF-MEK-ERK and LKB1-AMPK-ULK1 signaling pathways. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize L-779450 in their studies of autophagy. Due to the cell-type-specific nature of autophagic responses, it is crucial to empirically determine the optimal experimental conditions, including drug concentration and incubation time, for each specific in vitro model. The provided protocols for quantifying autophagy will enable a robust assessment of the effects of L-779450 on this fundamental cellular process.

References

Methodological & Application

L-779450: Application Notes and Protocols for Researchers

Product Information

-

Name: L-779450

-

Synonym: Raf Kinase Inhibitor IV

-

CAS Number: 303727-31-3

-

Molecular Formula: C₂₀H₁₄ClN₃O

-

Molecular Weight: 347.8 g/mol [1]

-